2-[N-(12-Dihydroacenaphthylen-5-YL)methanesulfonamido]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[N-(12-Dihydroacenaphthylen-5-YL)methanesulfonamido]-N-(4-fluorophenyl)acetamide is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(12-Dihydroacenaphthylen-5-YL)methanesulfonamido]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the acenaphthylene derivativeThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[N-(12-Dihydroacenaphthylen-5-YL)methanesulfonamido]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium methoxide in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[N-(12-Dihydroacenaphthylen-5-YL)methanesulfonamido]-N-(4-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(12-Dihydroacenaphthylen-5-YL)methanesulfonamido]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide
- N-(1,2-dihydroacenaphthylen-5-yl)-2-(N-ethylsulfonyl-4-methoxyanilino)acetamide
- N-(1,2-dihydroacenaphthylen-5-yl)-N-(2-oxopropyl)methanesulfonamide
Uniqueness
2-[N-(12-Dihydroacenaphthylen-5-YL)methanesulfonamido]-N-(4-fluorophenyl)acetamide stands out due to its specific structural features, such as the combination of the acenaphthylene and fluorophenyl groups.
Properties
Molecular Formula |
C21H19FN2O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H19FN2O3S/c1-28(26,27)24(13-20(25)23-17-10-8-16(22)9-11-17)19-12-7-15-6-5-14-3-2-4-18(19)21(14)15/h2-4,7-12H,5-6,13H2,1H3,(H,23,25) |
InChI Key |
YICUCQKCTMUSOX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)F)C2=CC=C3CCC4=C3C2=CC=C4 |
Origin of Product |
United States |
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